

Molecular structure and CAS number for Flusilazole

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Compound of Interest

Compound Name: Flusilazole

Cat. No.: B1673485

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Flusilazole: A Comprehensive Technical Guide

Flusilazole is a broad-spectrum, systemic organosilicon fungicide renowned for its preventative and curative properties against a wide array of fungal pathogens.^{[1][2]} Developed by DuPont, it is utilized in agriculture, horticulture, and viticulture to protect a variety of fruit and vegetable crops.^{[3][4]} This technical guide provides an in-depth overview of **Flusilazole**, focusing on its molecular structure, chemical properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

Flusilazole, with the IUPAC name bis(4-fluorophenyl)-methyl-(1,2,4-triazol-1-ylmethyl)silane, is an organosilicon compound.^[3] It is characterized by a central silicon atom bonded to two p-fluorophenyl groups, a methyl group, and a 1H-1,2,4-triazol-1-ylmethyl group.^{[2][3][5]}

CAS Number: 85509-19-9^{[3][4][6][7][8][9][10]}

Molecular Formula: C₁₆H₁₅F₂N₃Si^{[3][5][9][11]}

Synonyms: DPX-H6573, Nustar, Olymp, Punch^{[3][4][11]}

Physicochemical Properties

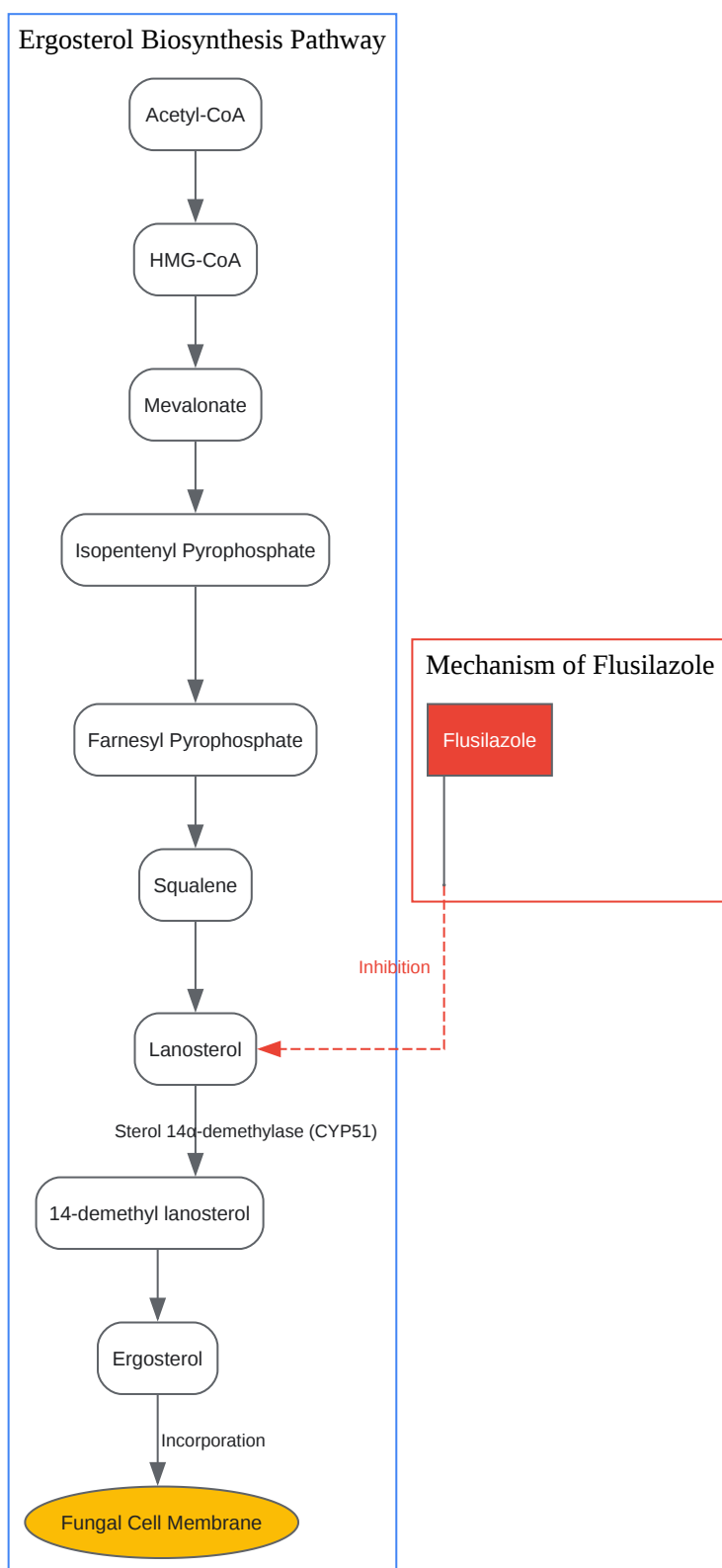
The physicochemical properties of **Flusilazole** are summarized in the table below. It is a white crystalline solid with low vapor pressure and is stable to hydrolysis at a pH range of 5-9.^[6]

Property	Value	Reference
Molecular Weight	315.39 g/mol	[3]
Melting Point	53-55 °C	[4]
Density	1.31 g/cm ³	[4]
logP (Octanol-Water Partition Coefficient)	3.70	[3]
Water Solubility	41.9 mg/L (at 20 °C)	[4]
Vapor Pressure	3.9 x 10 ⁻⁵ Pa (at 25°C)	[6]
pKa	2.5	[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Flusilazole's antifungal activity stems from its role as a sterol 14 α -demethylase (CYP51) inhibitor.[2][3][5] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[7][12] Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[11][13]

By inhibiting sterol 14 α -demethylase, **Flusilazole** blocks the conversion of lanosterol to ergosterol.[7] This disruption leads to a depletion of ergosterol and an accumulation of toxic 14 α -methylated sterol precursors, which ultimately compromises the fungal cell membrane, leading to growth inhibition and cell death.[12]

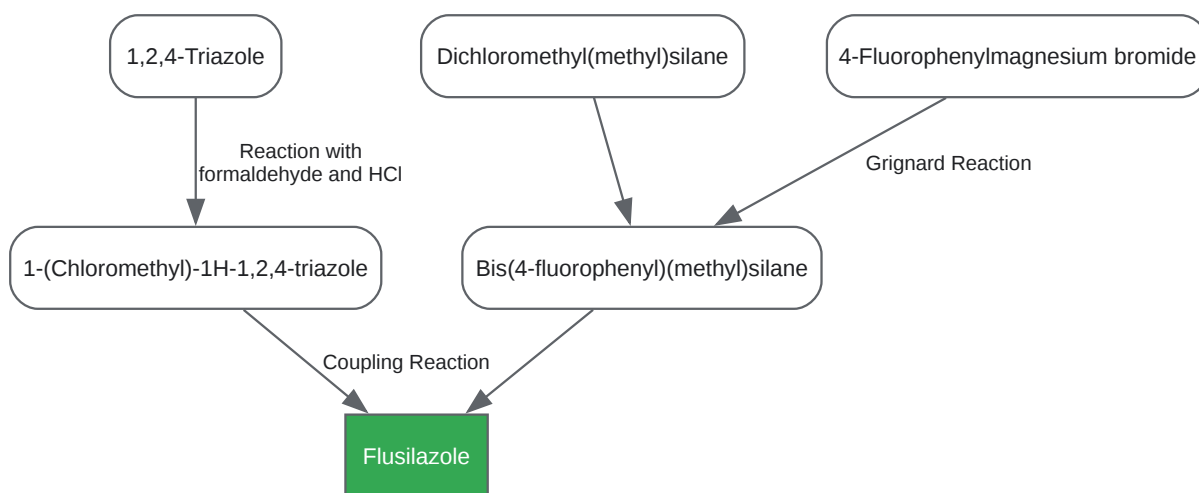


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Caption: Mechanism of action of **Flusilazole** in the ergosterol biosynthesis pathway.

Synthesis Pathway

The commercial production of **Flusilazole** involves a multi-step chemical synthesis rooted in organosilicon and triazole chemistry.[1] While specific industrial protocols are proprietary, the general synthesis involves the preparation of a triazole ring system which is then functionalized with difluorophenyl groups and a methylsilyl moiety.[1] Key reaction types include nucleophilic substitution, condensation, and silylation.[1]



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Caption: A logical workflow for the synthesis of **Flusilazole**.

Experimental Protocols

Residue Analysis in Soil and Water Samples

The determination of **Flusilazole** residues in environmental samples is crucial for monitoring and risk assessment. The following is a generalized protocol based on established methods for pesticide residue analysis.

a) Sample Preparation: QuEChERS Method for Soil

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from soil.

- Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh.
- Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. If the soil is dry, use a smaller amount (e.g., 3 g) and add 7 mL of ultrapure water, allowing it to hydrate for 30 minutes.
- Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 5 minutes.
- Salting Out: Add QuEChERS extraction salts (e.g., anhydrous MgSO_4 and NaCl). Shake vigorously for 1 minute.
- Centrifugation: Centrifuge the tube at approximately 4000 rpm for 5 minutes.
- Cleanup (Dispersive SPE): Transfer an aliquot of the acetonitrile supernatant to a microcentrifuge tube containing a cleanup sorbent (e.g., PSA and C18). Vortex for 30 seconds and then centrifuge.
- Final Extract: The resulting supernatant is ready for analysis by GC-MS/MS or LC-MS/MS.

b) Sample Preparation: Solid-Phase Extraction (SPE) for Water

SPE is a common technique for extracting and concentrating pesticides from water samples.

- Filtration: Filter the water sample through a 0.45 μm filter.
- Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
- Sample Loading: Pass a known volume of the filtered water sample (e.g., 500 mL) through the conditioned cartridge at a flow rate of about 5 mL/min.
- Washing: Wash the cartridge with 5 mL of ultrapure water.
- Elution: Elute the retained **Flusilazole** from the cartridge with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for analysis.

c) Instrumental Analysis: GC-MS/MS

- Gas Chromatograph (GC):
 - Column: A low-polarity capillary column (e.g., DB-5ms).
 - Carrier Gas: Helium at a constant flow rate.
 - Injection: Splitless injection.
- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI).
 - Detection: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

In Vitro Cytotoxicity Assessment

The following protocols are based on studies evaluating the cytotoxicity of **Flusilazole** in the SH-SY5Y human neuroblastoma cell line.[\[8\]](#)[\[9\]](#)

a) Cell Culture and Differentiation

- Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Differentiate the cells into mature neurons by treating them with 10 μ M all-trans-retinoic acid (RA) for 7 days.[\[8\]](#)[\[9\]](#)

b) **Flusilazole** Treatment

- Seed the differentiated SH-SY5Y cells into 96-well plates at a density of 1×10^4 cells/well and allow them to attach for 24 hours.[\[8\]](#)
- Treat the cells with varying concentrations of **Flusilazole** (e.g., 50, 100, and 200 μ M) for 24 hours.[\[8\]](#)[\[9\]](#)

c) Cytotoxicity Assays

- Crystal Violet Assay:
 - Fix the cells with 4% neutral buffered formalin for 1 hour.
 - Stain the cells with 0.1% crystal violet solution for 30 minutes.
 - Wash the wells and solubilize the stain.
 - Measure the absorbance to determine cell viability.[8]
- Neutral Red Uptake Assay:
 - Incubate the treated cells with 40 µg/mL neutral red dye for 4 hours.
 - Wash the cells and extract the dye.
 - Measure the absorbance to quantify the uptake of the dye by viable cells.[8]
- Lactate Dehydrogenase (LDH) Leakage Assay:
 - Collect the cell culture supernatant.
 - Use a commercial LDH assay kit to measure the amount of LDH released from damaged cells into the supernatant.[8]

Conclusion

Flusilazole remains a significant fungicide in modern agriculture due to its effective inhibition of the ergosterol biosynthesis pathway in a wide range of fungal pathogens. This guide provides core technical information on its molecular and chemical properties, a detailed look at its mechanism of action, and standardized protocols for its analysis and in vitro toxicological assessment. This information serves as a valuable resource for professionals in research and development within the agrochemical and pharmaceutical industries.

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References

- 1. Flusilazole (Ref: DPX H6573) [sitem.herts.ac.uk]
- 2. Sterol 14 α -Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lanosterol 14 alpha-demethylase - Wikipedia [en.wikipedia.org]
- 5. Sterol 14alpha-Demethylase (CYP51) as a Therapeutic Target for Human Trypanosomiasis and Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterol 14-demethylase - Wikipedia [en.wikipedia.org]
- 8. Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flusilazole Induced Cytotoxicity and Inhibition of Neuronal Growth in Differentiated SH-SY5Y Neuroblastoma Cells by All-Trans-Retinoic Acid (Atra) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Ergosterol Biosynthesis and Regulation Mechanisms in *Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sterol 14 α -Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
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